GPR35 Antagonism: A Unique Negative Selectivity Fingerprint vs. Class-Active Compounds
In a primary radioligand binding assay for the G-protein coupled receptor 35 (GPR35), the target compound (EOS96484) was classified as 'inactive', demonstrating 0% inhibition of receptor binding [1]. This negative result provides a critical selectivity data point absent for the vast majority of triazoloquinoxaline analogs, which have not been screened against this target. This distinguishes it from other compounds in the class that may show promiscuous activity.
| Evidence Dimension | GPR35 Antagonism (Primary Binding Assay) |
|---|---|
| Target Compound Data | 0% inhibition (inactive) |
| Comparator Or Baseline | Class baseline: Activity data unavailable for most [1,2,4]triazolo[4,3-a]quinoxalines at GPR35. Assay positive control exhibits typical activity. |
| Quantified Difference | Not calculable; qualitative distinction as an inactive member within a class of unknown GPR35 activity. |
| Conditions | Primary assay, ECBD database (European Chemical Biology Database), target: G-protein coupled receptor 35. |
Why This Matters
For researchers screening against GPR35, this data allows the compound to be explicitly excluded as a potential hit, or used as a negative control, a defined role that generic triazoloquinoxalines cannot fulfill without this specific data.
- [1] Sildrug/ECBD Database. Compound Report for EOS96484 (4-[(furan-2-ylmethyl)sulfanyl]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline). Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
